Product packaging for 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one(Cat. No.:CAS No. 68454-18-2)

4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B2805669
CAS No.: 68454-18-2
M. Wt: 232.235
InChI Key: DNFXKSUGBAZZSZ-UHFFFAOYSA-N
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Description

Overview of Coumarin (B35378) Derivatives in Pharmaceutical Research

Coumarin derivatives have garnered significant attention in pharmaceutical research due to their extensive spectrum of biological and pharmacological activities. orientjchem.orgmdpi.com The inherent properties of the coumarin nucleus have been exploited to develop drugs for various therapeutic areas. frontiersin.org Historically, one of the most well-known applications is in anticoagulant therapy, with warfarin, a 4-hydroxycoumarin (B602359) derivative, being a prominent example. frontiersin.orgorientjchem.org

The pharmacological potential of these compounds extends far beyond anticoagulation. Researchers have extensively documented the diverse activities of both natural and synthetic coumarins, which include:

Anticancer Activity : Many coumarin derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various tumor cell lines, including those associated with prostate cancer, renal cell carcinoma, and leukemia. frontiersin.orgnih.govnih.gov Their mechanisms of action are varied, involving the inhibition of key signaling pathways, angiogenesis, and microtubule polymerization. frontiersin.org

Antimicrobial Effects : The coumarin scaffold is a key component in compounds developed to combat bacterial and fungal infections. researchgate.netchemmethod.com Certain derivatives have demonstrated potent activity against a range of pathogens. researchgate.net

Antiviral Properties : Coumarin-based compounds have been investigated for their ability to inhibit various viruses, including HIV and hepatitis viruses. frontiersin.orgorientjchem.org They can interfere with different stages of the viral life cycle, such as replication and host-cell binding. orientjchem.orgchemmethod.com

Anti-inflammatory Action : Numerous coumarin derivatives possess significant anti-inflammatory properties. mdpi.comchemmethod.com Research has shown that specific substitutions on the coumarin ring can lead to potent anti-inflammatory agents. nih.gov

Antioxidant Capabilities : The ability of hydroxycoumarins to scavenge reactive oxygen species gives them a strong antioxidant profile, which is beneficial in combating oxidative stress-related conditions. nih.gov

Neuroprotective Effects : The scaffold has been utilized in the design of molecules targeting neurodegenerative diseases like Alzheimer's, with some derivatives acting as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). frontiersin.orgmdpi.com

The broad applicability of coumarin derivatives in medicinal chemistry underscores their importance as a foundational structure for drug discovery. researchgate.netorientjchem.org

Rationale for Investigating Substituted Chromen-2-ones for Biological Activities

The investigation of substituted chromen-2-ones is driven by the principle that the biological activity of the core coumarin structure can be significantly modified and enhanced by the addition of various functional groups at different positions. frontiersin.orgnih.gov The type, position, and orientation of these substituents play a crucial role in determining the molecule's pharmacological profile, potency, and selectivity. frontiersin.orgnih.gov

The rationale for this approach is multifaceted:

Modulation of Bioactivity : Introducing different substituents allows medicinal chemists to fine-tune the biological effects of the coumarin scaffold. frontiersin.orgnih.gov For example, adding an aromatic group at position 3 has been linked to anti-inflammatory activity, while substitutions at positions 6 and 7 are common in derivatives with antibacterial and antifungal properties. mdpi.comnih.gov This structure-activity relationship (SAR) is fundamental to designing molecules with desired therapeutic effects. mdpi.comnih.gov

Enhancement of Potency : Strategic substitution can lead to compounds with significantly increased potency compared to the parent coumarin. Research into novel anticancer agents, for instance, has shown that specific substituted 4-amino-2H-benzo[h]chromen-2-one analogs can display extremely potent inhibitory activity against tumor cell growth. nih.gov

Improvement of Physicochemical Properties : Functionalization of the coumarin ring can alter key properties such as solubility, lipophilicity, and metabolic stability. frontiersin.org These modifications are critical for improving a compound's drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME) profiles. While coumarin derivatives are promising, challenges such as solubility and multidrug resistance can sometimes arise, making the design of new analogs even more important. frontiersin.org

Creation of Hybrid Molecules : The coumarin scaffold can be combined with other known bioactive molecules to create hybrid compounds. This approach has led to the synthesis of new chemical entities that incorporate moieties like pyran, pyridine, and thiazole, which have exhibited significant anticancer activities. mdpi.com

The systematic exploration of substituted chromen-2-ones allows researchers to build extensive libraries of compounds, screen them for a wide range of biological activities, and develop potent and selective therapeutic agents for a multitude of diseases. nih.govmdpi.com

Data Tables

Table 1: Pharmacological Activities of Coumarin Derivatives Data derived from multiple research findings.

Pharmacological ActivityExamples of Targeted Conditions/Mechanisms
AnticancerProstate Cancer, Leukemia, Renal Cell Carcinoma, Cell Proliferation Inhibition nih.gov
AnticoagulantThromboembolic Disorders (Vitamin K Antagonism) frontiersin.orgorientjchem.org
AntimicrobialBacterial and Fungal Infections chemmethod.commdpi.com
AntiviralHIV, Hepatitis, Dengue Virus orientjchem.org
Anti-inflammatoryRheumatoid Arthritis, Osteoarthritis mdpi.comnih.gov
AntioxidantScavenging of Reactive Oxygen Species nih.gov
NeuroprotectiveAlzheimer's Disease (MAO and AChE Inhibition) frontiersin.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O4 B2805669 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 68454-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8-5-13(15)17-12-6-10(3-4-11(8)12)16-7-9(2)14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFXKSUGBAZZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, ¹H (proton) and ¹³C NMR analyses provide a complete map of the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of closely related coumarin (B35378) structures, the predicted chemical shifts (δ) are detailed below. nih.govrsc.org The spectrum would account for all 12 protons in the structure.

The coumarin core presents several characteristic signals. The vinylic proton at the C-3 position is anticipated to appear as a sharp singlet around δ 6.1-6.2 ppm. The methyl group at C-4 would also produce a singlet, typically found further upfield near δ 2.4 ppm. nih.gov The aromatic protons on the benzene (B151609) ring exhibit predictable splitting patterns. The proton at C-5 is expected to resonate as a doublet around δ 7.5-7.7 ppm, while the protons at C-6 and C-8, being adjacent to the oxygen-bearing C-7, would appear at higher fields (δ 6.8-7.0 ppm).

The 2-oxopropoxy side chain introduces two distinct singlets. The methylene (B1212753) protons (-O-CH₂-) adjacent to the ether linkage are expected in the δ 4.7-4.9 ppm region. The terminal methyl protons (-CO-CH₃) of the ketone group would appear as a singlet around δ 2.2-2.3 ppm.

Predicted ¹H NMR Data

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The spectrum would be characterized by two carbonyl carbon signals at the downfield end: the ketone carbon (-CO-CH₃) is predicted to appear around δ 200-205 ppm, while the lactone carbonyl (C-2) of the coumarin ring is expected near δ 160-162 ppm. The carbon atoms of the aromatic ring and the double bond (C-3 to C-10) would resonate in the δ 100-160 ppm range. The methyl carbon of the 4-methyl group is anticipated around δ 18-20 ppm.

For the side chain, the carbon of the terminal methyl group (-CO-CH₃) is expected around δ 25-30 ppm, and the methylene carbon (-O-CH₂-) would likely appear in the δ 65-70 ppm region due to the influence of the adjacent oxygen atom.

Predicted ¹³C NMR Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₃H₁₂O₄. uni.lu HRMS analysis would confirm this composition by matching the experimentally measured mass to the calculated exact mass. The predicted monoisotopic mass and the mass of the protonated molecular ion ([M+H]⁺) are key identifiers. uni.lu

HRMS Data ```json { "interactive_table": { "columns": [ {"label": "Parameter", "type": "string"}, {"label": "Value", "type": "string"} ], "rows": [ ["Molecular Formula", "C₁₃H₁₂O₄"], ["Calculated Monoisotopic Mass", "232.07356 Da"], ["Predicted m/z for [M+H]⁺", "233.08084"] ] } }

Chromatographic and Other Analytical Techniques

The structural elucidation and purity assessment of synthesized chromen-2-one derivatives, such as this compound, rely on a combination of advanced spectroscopic and analytical methods. Chromatographic techniques are indispensable for separating components of a mixture, monitoring reaction progress, and determining the purity of the final compound. Concurrently, methods like X-ray crystallography provide unequivocal proof of the molecular structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of non-volatile organic compounds like coumarin derivatives. researchgate.net The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode employed.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as silica (B1680970) gel chemically modified with C18 alkyl chains, is used. The mobile phase is a mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with additives like acetic acid or formic acid to improve peak shape. researchgate.net The separation is achieved by gradient elution, where the proportion of the organic solvent is gradually increased over time. This allows for the efficient elution of compounds with varying polarities.

The purity of a sample is assessed by detecting the eluted components, typically with a UV-Vis or Diode Array Detector (DAD), as the coumarin nucleus possesses a strong chromophore. researchgate.net A pure sample will ideally exhibit a single, sharp, and symmetrical peak at a characteristic retention time under specific chromatographic conditions. The presence of additional peaks indicates impurities. The percentage purity can be calculated from the relative peak areas in the chromatogram.

Table 1: Illustrative HPLC Conditions for Analysis of Coumarin Derivatives

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and Water nih.gov
Detector UV-Vis or Diode Array Detector (DAD)
Flow Rate Typically 0.5 - 1.5 mL/min sielc.com
Temperature Ambient or controlled (e.g., 25-40 °C)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique extensively used to monitor the progress of organic reactions. researchgate.netquora.com In the synthesis of this compound, which typically involves the alkylation of 7-hydroxy-4-methyl-2H-chromen-2-one with chloroacetone, TLC is invaluable for determining the reaction's endpoint.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.

The starting material, 7-hydroxy-4-methyl-2H-chromen-2-one, is more polar than the product, this compound, due to its free hydroxyl group. Consequently, the product will travel further up the silica gel plate, resulting in a higher Retention Factor (Rƒ) value. The reaction is considered complete when the spot corresponding to the starting material has disappeared, and a new spot, corresponding to the product, is prominent. nih.gov The spots are typically visualized under UV light (at 254 nm or 366 nm), where coumarins exhibit fluorescence or absorbance. bjbms.org

Table 2: Typical TLC System for Monitoring Coumarin Alkylation

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase A mixture of nonpolar and polar solvents, e.g., Toluene:Ethyl Acetate
Visualization UV lamp (254 nm and/or 366 nm)

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information regarding bond lengths, bond angles, and the conformation of the molecule, confirming its exact chemical identity and stereochemistry.

The method requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While specific crystallographic data for this compound is not widely published, data from closely related analogs, such as 4-methyl-7-propoxy-2H-chromen-2-one, illustrates the definitive structural information that can be obtained. nih.gov For this analog, the analysis revealed that the fused benzene and pyran-2-one rings are essentially coplanar. nih.gov Such analysis for this compound would confirm the planarity of the coumarin core and determine the precise conformation and orientation of the 2-oxopropoxy side chain relative to the ring system.

Table 3: Representative Crystal Structure Data for a Related Compound (4-methyl-7-propoxy-2H-chromen-2-one) nih.gov

ParameterValue
Chemical Formula C₁₃H₁₄O₃
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.2838 (4) Å
b = 7.5518 (2) Å
c = 21.0560 (6) Å
β = 95.836 (1)°
Volume (V) 2259.72 (11) ų
Molecules per unit cell (Z) 8

Pharmacological and Biological Activity Investigations: Preclinical and Mechanistic Insights

Anticancer Activity

There are no specific studies available that evaluate the anticancer activity of 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one. Research in this area has focused on other derivatives of the 4-methyl-2H-chromen-2-one scaffold.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

No data from in vitro cytotoxicity or antiproliferative assays for this compound against any cancer cell lines have been reported in the accessible scientific literature. A search of chemical databases confirms the structure of the compound but provides no links to biological activity studies. uni.lu

Molecular Mechanisms of Anticancer Action

As no primary anticancer activity has been reported for this compound, there is consequently no research available on its potential molecular mechanisms of action. The following sub-sections, therefore, remain unaddressed in the current body of scientific literature.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. researchgate.net The inhibition of angiogenesis is therefore considered an effective strategy in cancer therapy. researchgate.net While no specific studies on the antiangiogenic activity of this compound were identified, the broader class of coumarins has demonstrated notable antiangiogenic properties. nih.gov

Various coumarin (B35378) derivatives have been investigated for their ability to interfere with key regulators of angiogenesis, such as vascular endothelial growth factor (VEGF). researchgate.netnih.gov For example, some synthetic coumarins have been shown to inhibit VEGF-stimulated proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov The mechanism often involves the disruption of VEGF signaling pathways, which are pivotal for the mitogenic and chemotactic effects on endothelial cells that lead to new vessel formation. researchgate.netnih.gov

Downregulation of Signaling Pathways (e.g., PI3K, MAPK, ERK)

The PI3K/AKT/mTOR and Raf/MEK/ERK (MAPK) pathways are crucial intracellular signaling cascades that regulate cell proliferation, survival, differentiation, and metabolism. nih.govnih.govmdpi.com Dysregulation of these pathways is a common feature in many cancers. nih.govnih.gov

Although direct evidence for this compound is not available, related coumarin compounds have been shown to modulate these pathways. For instance, studies on other coumarins have demonstrated inhibitory effects on the phosphorylation of key kinases like ERK1/2 and Akt, the latter being a central component of the PI3K pathway. nih.gov The MAPK/ERK pathway, in particular, is a three-tiered cascade involving Raf, MEK (MAPK kinase), and ERK (extracellular signal-regulated kinase), which transmits signals from cell surface receptors to the nucleus to control gene expression and prevent apoptosis. nih.govnih.gov The PI3K/AKT/mTOR pathway is also a central regulator of cell growth and survival, and its components are frequently mutated in various cancers. nih.govmdpi.com Cross-talk between these two pathways is well-documented, and dual inhibition is being explored as a therapeutic strategy. semanticscholar.org

Inhibition of Topoisomerases

DNA topoisomerases are essential enzymes that manage the topological state of DNA, playing critical roles in replication, transcription, and chromosome segregation. nih.govnih.gov They are validated targets for anticancer drugs. researchgate.net There are two main types: topoisomerase I, which cuts one DNA strand, and topoisomerase II, which cuts both strands to resolve tangles and supercoils. nih.gov

While research specifically detailing the effect of this compound on these enzymes is absent from the reviewed literature, other natural and synthetic compounds have been identified as potent inhibitors. For example, certain plant-derived compounds have shown strong inhibitory activities toward DNA topoisomerase I and II, with some exhibiting greater potency than the clinical drug etoposide. researchgate.net The mechanism of many topoisomerase inhibitors involves the stabilization of a cleavage complex, which leads to DNA strand breaks and ultimately cell death. nih.gov

Inhibition of MEK1 Kinase

MEK1 and MEK2 are dual-specificity kinases that are central components of the Raf/MEK/ERK signaling pathway. nih.gov They are the sole activators of ERK1 and ERK2, making them critical gatekeepers for signals affecting cell proliferation and survival. nih.gov Consequently, MEK1/2 are attractive therapeutic targets in cancers where this pathway is hyperactivated. nih.gov

No studies were found that directly assess the MEK1 inhibitory potential of this compound. However, the development of small-molecule MEK inhibitors is an active area of cancer research. researchgate.net These inhibitors are typically allosteric, binding to a pocket adjacent to the ATP-binding site, which prevents the kinase from adopting its active conformation. nih.govnih.gov This mode of inhibition can be highly selective and potent. Several MEK inhibitors have been evaluated in clinical trials, demonstrating their potential in treating various tumor types, particularly those with BRAF or RAS mutations. nih.govresearchgate.net

In Vivo Studies in Animal Models for Efficacy

There is no specific information available from in vivo studies conducted on this compound. However, preclinical animal studies on other coumarin and flavonoid derivatives have shown promising results. For example, in a study involving a different flavone, the compound was found to be safe in animals and effective in a carrageenan-induced inflammation model. mdpi.com In cancer research, xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used to test the anti-tumor effects of new compounds. nih.gov

Antioxidant Properties

Coumarin derivatives are widely recognized for their antioxidant properties. nih.govresearchgate.net These properties are largely attributed to their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. researchgate.net

Enzyme Inhibitory Activities

α-Glucosidase and Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The inhibition of α-glucosidase and Dipeptidyl Peptidase-IV (DPP-IV) are established therapeutic strategies for managing type 2 diabetes. nih.govnih.gov α-Glucosidase inhibitors function by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. nih.gov DPP-IV inhibitors work by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. nih.govarabjchem.org

Coumarin derivatives have been a subject of interest for their potential to inhibit these enzymes. While a range of coumarin-based compounds have demonstrated α-glucosidase and DPP-IV inhibitory activities in preclinical studies, specific research on this compound is not extensively documented in the reviewed literature. For instance, various coumarin–hydrazone hybrids have exhibited significant α-glucosidase inhibitory activity, with some compounds showing IC50 values in the low micromolar range, far more potent than the standard drug acarbose. nih.gov Similarly, other synthesized chromen-2-one derivatives have been screened for DPP-IV inhibition, with some showing good activity at micromolar concentrations. arabjchem.org

However, direct evidence and detailed mechanistic studies concerning the inhibitory effects of this compound on α-glucosidase and DPP-IV are not available in the current body of scientific literature.

Table 1: α-Glucosidase and DPP-IV Inhibitory Activity of Selected Coumarin Derivatives (for illustrative purposes) No specific data is available for this compound. The following table showcases data for other coumarin derivatives to provide context.

Compound ClassTarget EnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
Coumarin-hydrazone hybridα-Glucosidase2.39 ± 0.05Acarbose873.34 ± 1.67
Chromen-2-one derivativeDPP-IV>100 (at 100 µM)Sitagliptin0.1 (62.7% inhibition)

Kinase Inhibition (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 kinase activity is a validated approach in cancer therapy. nih.gov

The coumarin scaffold has been utilized in the design of novel kinase inhibitors, including those targeting VEGFR-2. While a number of coumarin derivatives have been synthesized and evaluated for their anti-angiogenic and anti-cancer properties through VEGFR-2 inhibition, there is a lack of specific preclinical data and mechanistic studies on this compound in this context. Research into other coumarin-based molecules has shown promising results, with some compounds exhibiting potent VEGFR-2 inhibitory activity at nanomolar concentrations. nih.gov These studies often involve molecular docking to understand the binding interactions with the kinase domain of the receptor. However, without direct experimental evidence, the potential of this compound as a VEGFR-2 inhibitor remains speculative.

Immunomodulatory Properties

Immunomodulators are substances that can influence the activity of the immune system. Coumarin and its derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory and immunomodulatory effects. nih.govnih.gov Preclinical studies on certain coumarins have demonstrated their ability to modulate immune responses, such as affecting cytokine production and the function of immune cells like macrophages. researchgate.net For example, coumarin and 7-hydroxycoumarin have been shown to inhibit tumor growth in mice, an effect partly attributed to their immunomodulatory potential. researchgate.net

Despite the known immunomodulatory properties of the broader coumarin family, specific investigations into the immunomodulatory effects of this compound are not found in the reviewed scientific literature. Therefore, its capacity to modulate the immune system has not been experimentally established.

Neuroprotective Potential

Neuroprotection refers to the strategies and mechanisms that can protect the central nervous system from neuronal injury and degeneration. Coumarin and its derivatives are recognized for their diverse biological activities, which include neuroprotective properties. nih.gov The general class of coumarins has been investigated for its potential in the context of neurodegenerative diseases, with some studies suggesting mechanisms related to their antioxidant and anti-inflammatory actions. nih.gov

However, a review of the available scientific literature did not yield any preclinical studies or mechanistic insights specifically focused on the neuroprotective potential of this compound. Consequently, its ability to protect neuronal cells from damage remains uninvestigated.

Potential in Antidiabetic Management (e.g., Insulin Secretion, Glucose Uptake)

Beyond enzyme inhibition, other mechanisms are crucial in the management of diabetes, such as the stimulation of insulin secretion from pancreatic β-cells and the enhancement of glucose uptake into peripheral tissues like muscle and fat cells. nih.govnih.gov

While various natural and synthetic compounds are known to influence these pathways, there is a lack of specific preclinical data on the effects of this compound on insulin secretion and glucose uptake. Studies on other compounds have shown that they can stimulate insulin secretion through various mechanisms, including the modulation of ion channels and intracellular signaling pathways in pancreatic β-cells. nih.gov Furthermore, certain molecules can enhance glucose uptake in muscle cells by promoting the translocation of glucose transporters (like GLUT4) to the cell membrane. mdpi.com

The potential of this compound to act as an antidiabetic agent through these mechanisms has not been explored in the scientific literature reviewed.

Preclinical Pharmacokinetic and Biopharmaceutical Considerations for Chromen 2 One Derivatives

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The initial phase of preclinical evaluation involves a thorough characterization of the compound's ADME profile. This is achieved through a combination of computational (in silico) predictions, laboratory-based (in vitro) experiments, and studies in living organisms (in vivo).

Before extensive laboratory testing, computational tools are employed to predict the pharmacokinetic properties of a new chemical entity. Software platforms like SwissADME and PreADMET use the chemical structure of 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one to estimate its fundamental physicochemical and ADME properties mdpi.comresearchgate.netacgpubs.org. These predictions, which include parameters like lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes, help in designing subsequent experimental studies nih.govacdlabs.comsygnaturediscovery.comnih.gov.

Following computational analysis, a series of in vitro assays are conducted to obtain empirical data. These laboratory-based tests provide crucial information for lead optimization and for selecting appropriate animal models for later studies toxicityindia.org. Key in vitro ADME assays include:

Solubility Assays: Determining the compound's solubility in various aqueous media is fundamental, as it directly impacts absorption.

Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are standard methods to predict a drug's potential for passive diffusion and active transport across the intestinal barrier toxicityindia.orgresearchgate.net.

Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, human) helps to determine its metabolic fate and stability nih.govpharmaron.com. These assays identify the primary enzymes responsible for metabolism, such as cytochrome P450s pharmaron.com.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins is typically measured using methods like equilibrium dialysis. This is critical as only the unbound fraction of a drug is generally considered pharmacologically active nih.govumich.edu.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental results for this compound were not available in the search results.

Table 1: Illustrative In Silico and In Vitro ADME Profile for this compound
ParameterPredicted/Measured ValueMethodImplication
Molecular Weight246.26 g/molCalculationComplies with Lipinski's Rule of Five (<500)
logP (Lipophilicity)2.1In Silico PredictionModerate lipophilicity, suggesting good permeability potential
Aqueous SolubilityLowIn Vitro AssayMay limit oral absorption; formulation strategies may be needed
Caco-2 Permeability (Papp)Moderate to HighIn Vitro Cell AssaySuggests good potential for intestinal absorption
Liver Microsomal Stability (t½)ModerateIn Vitro AssayIndicates moderate metabolic clearance
Plasma Protein BindingHighIn Vitro Equilibrium DialysisMay limit the free fraction of the drug available for therapeutic effect

To understand how the compound behaves in a whole organism, pharmacokinetic (PK) studies are conducted in preclinical animal models, most commonly rodents (mice or rats) nih.govsemanticscholar.org. In these studies, the compound is administered, typically via both intravenous (IV) and oral (PO) routes, and blood samples are collected at various time points nih.gov. The concentration of the compound in the plasma is then measured to generate a plasma concentration-time profile nih.gov.

From this profile, key pharmacokinetic parameters are calculated:

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

Area Under the Curve (AUC): Represents the total systemic exposure to the drug over time.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental results for this compound were not available in the search results.

Table 2: Illustrative Pharmacokinetic Parameters in a Rat Model
ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose2 mg/kg10 mg/kg
AUC (ng·h/mL)15003000
Cmax (ng/mL)-850
Tmax (h)-1.5
Clearance (CL) (L/h/kg)1.33-
Volume of Distribution (Vd) (L/kg)2.5-
Half-life (t½) (h)1.31.8

Bioavailability Assessments in Preclinical Models

A critical aspect of preclinical evaluation is determining the oral bioavailability (F%), which is the fraction of an orally administered dose that reaches systemic circulation unchanged weebly.comslideshare.net. It is a key indicator of a drug's potential for oral administration. Bioavailability is calculated by comparing the AUC obtained after oral administration with the AUC from intravenous administration, adjusting for the dose nih.gov.

For many coumarin (B35378) derivatives, which can be poorly soluble, achieving adequate oral bioavailability can be a challenge wuxiapptec.com. Low solubility can lead to incomplete dissolution in the gastrointestinal tract, thereby limiting absorption slideshare.netwuxiapptec.com. Formulation strategies, such as creating nanosuspensions or using lipid-based delivery systems, are often explored to enhance the solubility and, consequently, the bioavailability of such compounds wuxiapptec.com.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental results for this compound were not available in the search results.

Table 3: Illustrative Bioavailability Assessment in a Rat Model
ParameterValueMethod
Dose-Normalized AUC (IV)750 (ng·h/mL) per (mg/kg)Calculation from IV PK data
Dose-Normalized AUC (PO)300 (ng·h/mL) per (mg/kg)Calculation from PO PK data
Absolute Oral Bioavailability (F%)40%(AUCPO/DosePO) / (AUCIV/DoseIV) x 100

Tissue Penetration Studies (e.g., Lung Penetration)

Understanding how a drug distributes into various tissues is vital, especially if the intended site of action is within a specific organ. For compounds being investigated for respiratory conditions, assessing lung penetration is particularly important nih.govresearchgate.net.

Tissue penetration studies are typically conducted in animal models where, after a defined period following drug administration, animals are euthanized, and tissues of interest are collected diva-portal.orgresearchgate.net. The concentration of the compound is then measured in the tissue homogenate. The extent of tissue penetration can be expressed as a ratio of the drug concentration in the tissue to that in the plasma or by comparing the AUC in the tissue to the AUC in the plasma (AUCtissue/AUCplasma) nih.govresearchgate.net. These studies help to confirm that the drug reaches its target site in sufficient concentrations to elicit a pharmacological effect.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental results for this compound were not available in the search results.

Table 4: Illustrative Lung Penetration Data in a Rat Model
ParameterValueImplication
AUCplasma (ng·h/mL)3000Systemic exposure reference
AUClung (ng·h/g tissue)9000Total exposure in lung tissue
Lung-to-Plasma Ratio (AUClung/AUCplasma)3.0Indicates preferential distribution into lung tissue

Computational Chemistry and Molecular Modeling Approaches in Chromen 2 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chromen-2-one research, docking simulations are crucial for understanding how these compounds interact with biological targets, such as enzymes or receptors, at the atomic level. This method helps in elucidating the mechanism of action and identifying key binding interactions.

Research on various coumarin (B35378) derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies have been employed to evaluate the binding of novel coumarin compounds to the active site of enzymes like Cyclin-Dependent Kinase 2 (CDK2) and acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.govacgpubs.org These simulations can calculate a binding energy or docking score, which indicates the affinity of the ligand for the protein. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, with crucial amino acid residues in the active site. nih.govmdpi.com For example, studies on coumarins targeting AChE have identified interactions with key residues like Trp84 within the catalytic anionic site (CAS) of the enzyme. acgpubs.org

Table 1: Examples of Molecular Docking Studies on Chromen-2-one Derivatives

Compound Type Target Protein PDB ID Key Interacting Residues Reference
4-Methyl-2H-chromen-2-one derivative CDK2 1KE9 Glu-81, Leu-83, Gln-131 nih.gov
Clausarin (a coumarin) TcAChE 1EVE Trp84, Tyr121, Tyr334 acgpubs.org

This table presents data from related chromen-2-one derivatives to illustrate the application of molecular docking.

Molecular Dynamics (MD) Simulations for System Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations analyze the physical movements of atoms and molecules over time, providing valuable information about the stability and conformational changes of a ligand-protein complex. mdpi.com This technique is essential for validating the results of docking studies and understanding the behavior of the complex in a more realistic, solvated environment. mdpi.com

In the study of chromen-2-ones, MD simulations are performed after docking to assess whether the predicted binding pose is stable. mdpi.com These simulations can reveal how the ligand and protein adjust their conformations upon binding and can highlight the persistence of key interactions, such as hydrogen bonds, throughout the simulation period. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD trajectory suggests that the complex remains in a consistent conformational state, reinforcing the validity of the docking prediction. mdpi.com

Quantum Chemical Calculations (e.g., HOMO and LUMO Energy Levels, Global Chemical Reactivity Descriptors)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of chromen-2-one derivatives. semanticscholar.org These methods provide detailed information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. semanticscholar.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. These calculations help in understanding the molecule's potential for engaging in chemical reactions and interacting with biological targets. From these energies, global chemical reactivity descriptors like electronegativity, chemical potential, hardness, and softness can be derived to further characterize the molecule's reactivity. eurjchem.com

Table 2: Calculated Quantum Chemical Properties for a Representative Chromen-2-one Derivative

Parameter Value (eV) Description Reference
EHOMO -6.21 Energy of the Highest Occupied Molecular Orbital semanticscholar.org
ELUMO -1.95 Energy of the Lowest Unoccupied Molecular Orbital semanticscholar.org

Data is for a representative derivative, methyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, as reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. nih.gov

For chromen-2-one research, QSAR models are developed to predict the activity of new, unsynthesized derivatives based on calculated molecular descriptors (e.g., physicochemical, electronic, and topological properties). These models are built using a training set of compounds with known activities. Once a statistically significant model is established, it can be used to screen virtual libraries of coumarin derivatives, prioritizing the synthesis of candidates with the highest predicted activity. This approach streamlines the drug design process, saving significant time and resources. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

This method is frequently applied to chromen-2-one derivatives to analyze the nature and extent of interactions such as hydrogen bonds (O···H), van der Waals forces (H···H), and π-stacking interactions (C···C). nih.govnih.gov The analysis provides quantitative data on the percentage contribution of each type of contact to the total Hirshfeld surface. For many organic crystals, including coumarins, H···H contacts are often the most significant contributor, reflecting the importance of van der Waals forces in the crystal packing. nih.gov

Table 3: Hirshfeld Surface Interaction Contributions for a Representative Chromen-2-one Crystal Structure

Interaction Type Contribution (%) Description Reference
H···H 46.1 van der Waals forces and general close contacts nih.gov
O···H / H···O 28.6 Hydrogen bonding and dipole-dipole interactions nih.gov
C···H / H···C 14.7 Weak C-H···π or other C-H···C interactions nih.gov

Data is for representative 2-oxo-2H-chromen-4-yl pentanoate and 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate to illustrate the method.

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.gov These predictions help to identify compounds with potentially poor pharmacokinetic profiles, which are likely to fail in later stages of development. For chromen-2-one derivatives, computational tools are used to estimate properties that determine the drug-likeness of a molecule.

Key parameters often evaluated include adherence to Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5), which predicts oral bioavailability. nih.govnih.gov Other important predicted properties include the topological polar surface area (TPSA), which correlates with intestinal absorption and blood-brain barrier (BBB) penetration, the number of rotatable bonds, and aqueous solubility. sciensage.info These computational screens are essential for optimizing the pharmacokinetic properties of new chromen-2-one analogues. acgpubs.org

Table 4: Predicted Pharmacokinetic Properties for a Representative Coumarin Derivative

Parameter Predicted Value/Outcome Significance Reference
Molecular Weight < 500 g/mol Adherence to Lipinski's Rule nih.gov
log P (Lipophilicity) < 5 Adherence to Lipinski's Rule nih.gov
H-bond Donors < 5 Adherence to Lipinski's Rule nih.gov
H-bond Acceptors < 10 Adherence to Lipinski's Rule nih.gov
Human Intestinal Absorption High Predicts oral bioavailability acgpubs.org

This table summarizes typical parameters evaluated for coumarin derivatives to assess their drug-likeness.

Future Research Directions and Therapeutic Advancement Potential of Chromen 2 One Derivatives

Rational Design and Synthesis of Novel Analogs with Enhanced Biological Specificity

Rational drug design is a cornerstone for advancing the therapeutic potential of chromen-2-one derivatives. This approach utilizes the understanding of structure-activity relationships (SAR) to synthesize novel analogs with improved potency and selectivity for specific biological targets. researchgate.netnih.govnih.gov SAR studies have demonstrated that the biological effects of coumarins are highly dependent on the nature and position of substituents on the benzopyrone ring. researchgate.netmdpi.com

Key insights from SAR studies that guide the rational design of new coumarin (B35378) analogs include:

Substitution Patterns: Modifications at the C-3, C-4, and C-7 positions of the coumarin nucleus have been shown to significantly influence biological activity. researchgate.net For instance, the introduction of electron-withdrawing groups, such as nitro groups, can enhance antifungal activity. mdpi.com

Hybrid Molecules: A promising strategy involves creating hybrid molecules by conjugating the coumarin scaffold with other known pharmacophores. researchgate.netrsc.org This approach has yielded derivatives with potent and specific activities, such as coumarin-chalcone hybrids with anticancer properties and coumarin-benzimidazole derivatives with anti-inflammatory effects. nih.govresearchgate.net

Target-Specific Design: By understanding the three-dimensional structure of a biological target (e.g., an enzyme or receptor), novel coumarins can be designed to fit precisely into the active site. This has been successfully applied in designing coumarin-based inhibitors for targets like monoamine oxidase (MAO) for neurodegenerative diseases and PI3K/AKT signaling pathway components in cancer. nih.govmdpi.com For example, novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazoles were rationally designed as anti-angiogenesis agents targeting KRAS and Wnt pathways. rsc.org

The synthesis of these rationally designed compounds often involves established chemical reactions like the Pechmann condensation, Knoevenagel condensation, and various transition-metal catalyzed reactions, allowing for the creation of diverse libraries of novel derivatives for biological screening. researchgate.netrsc.org

Exploration of Synergistic Effects in Combination Therapies

The complexity of diseases like cancer often necessitates combination therapies to overcome challenges such as drug resistance. orientjchem.org Exploring the synergistic effects of chromen-2-one derivatives with conventional chemotherapeutic agents is a burgeoning area of research. mdpi.com Synergy occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. mdpi.com

Plant-derived compounds, including coumarins, are excellent candidates for combination therapies. They can enhance the efficacy of standard drugs, potentially allowing for lower doses and thereby reducing toxicity and side effects. mdpi.com For example, natural compounds have been shown to work synergistically with drugs like cisplatin (B142131) and doxorubicin (B1662922) in cancer models. mdpi.com The development of drug repurposing strategies, where existing drugs are used for new therapeutic indications, can also be combined with coumarin derivatives to create effective anticancer combination therapies. chemistryviews.org Future research will focus on identifying the specific mechanisms behind these synergistic interactions, such as inhibiting resistance pathways or targeting complementary signaling cascades, to design more effective and safer treatment regimens. mdpi.com

Development as Fluorescent Probes in Biological Systems

The inherent fluorescence of the coumarin nucleus makes it an exceptional scaffold for the development of fluorescent probes for biological imaging and sensing. nih.govbohrium.com These probes are designed to detect specific ions, molecules, or changes in the cellular microenvironment with high sensitivity and specificity. nih.govnih.gov The fluorescence properties of coumarins, such as their excitation and emission wavelengths, are highly sensitive to their local environment, which is a key feature for their use as probes. nih.gov

Recent advancements in this area include the design of coumarin-based probes for:

Metal Ions: "Turn-off" fluorescent probes have been synthesized for the selective detection of biologically relevant metal ions like copper (Cu²⁺) and iron (Fe³⁺) in living cells. nih.govresearchgate.net

Reactive Species: Probes capable of detecting reactive oxygen species (ROS) and other small molecules are crucial for studying oxidative stress and cellular signaling.

Bio-orthogonal Labeling: Coumarin derivatives have been developed as fluorogenic probes for labeling and imaging specific biomolecules, such as glycoproteins, in living cells with minimal background noise. rsc.org

The rational design of these probes involves attaching a specific recognition unit (e.g., a chelator for a metal ion) to the coumarin chromophore. The binding of the target analyte triggers a change in the electronic structure of the coumarin, leading to a detectable change in its fluorescence (e.g., an increase or decrease in intensity or a shift in wavelength). nih.gov Future work will focus on developing probes with enhanced photostability, longer excitation wavelengths to minimize cellular autofluorescence, and the ability to target specific organelles within the cell.

Coumarin-Based ProbeTarget AnalyteSensing MechanismReference
(E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS2)Cu²⁺ and Fe³⁺ ions"Turn-off" fluorescence nih.gov
(E)-3-((3,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS1)Cu²⁺ and Fe³⁺ ions"Turn-off" via hydrolysis nih.gov

Advanced Computational Methodologies for Drug Discovery and Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern pharmaceutical research, significantly accelerating the discovery and optimization of new drugs while reducing costs. pharmafocusasia.comnih.govbeilstein-journals.org For chromen-2-one derivatives, these computational methods are vital for predicting biological activity, understanding mechanisms of action, and refining molecular structures for enhanced performance.

Key computational techniques applied to coumarin research include:

Molecular Docking: This structure-based method predicts the preferred binding orientation of a coumarin derivative within the active site of a target protein. derpharmachemica.comscirp.org It is widely used to screen virtual libraries of compounds and to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. scirp.orgnih.govresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a ligand-based approach that develops mathematical models to correlate the chemical structure of compounds with their biological activity. emanresearch.org These models are used to predict the activity of newly designed coumarin analogs before they are synthesized. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules, such as the distribution of electron density. mdpi.com This information helps in understanding the reactivity of coumarin derivatives and confirming findings from SAR studies. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the binding stability and conformational changes that occur upon interaction. researchgate.net

These advanced computational methodologies allow researchers to prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery pipeline. pharmafocusasia.comemanresearch.orgnih.gov

Investigation of Novel Biological Targets and Therapeutic Applications

The broad spectrum of biological activities exhibited by chromen-2-one derivatives suggests that they interact with a multitude of cellular targets. orientjchem.orgresearchgate.netnih.gov A key direction for future research is the identification and validation of novel biological targets for these compounds, which could unlock new therapeutic applications.

While coumarins are known to target enzymes like cholinesterases and monoamine oxidases in neurodegenerative diseases, recent studies have expanded their target profile significantly. nih.gov For instance, novel coumarin derivatives have been identified as inhibitors of:

PI3K/AKT/mTOR Pathway: This signaling pathway is frequently dysregulated in cancer, and coumarin derivatives have been designed to inhibit its key components, thereby inducing apoptosis in cancer cells. mdpi.com

Carbonic Anhydrases and β-Glucuronidase: These enzymes are implicated in various diseases, and coumarin-based inhibitors are being explored for their therapeutic potential.

Tyrosine Kinase Receptors: Synthetic coumarins have shown potential as agonists for receptors like TRKB, which is involved in neuronal survival, suggesting applications in treating neurodegenerative disorders like Alzheimer's disease. mdpi.com

The discovery of these new targets is often facilitated by a combination of high-throughput screening, proteomic approaches, and computational predictions. Elucidating these novel mechanisms of action will not only broaden the therapeutic scope of chromen-2-one derivatives but also provide deeper insights into the pathophysiology of complex diseases. mdpi.comorientjchem.org

Q & A

Q. What is the standard synthetic route for 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one?

The compound is synthesized via nucleophilic substitution:

  • Methodology : React 7-hydroxy-4-methylcoumarin with chloroacetone in acetone using anhydrous K₂CO₃ as a base.
  • Key steps : Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Purify via recrystallization from ethanol.
  • Validation : Confirm structure using ¹H NMR (e.g., singlet at δ 4.9 ppm for OCH₂ and δ 6.3 ppm for C-H3 of coumarin) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • ¹H/¹³C NMR : Assign methyl groups (δ 2.0–2.10 ppm), aromatic protons, and ketone carbonyl (δ ~170 ppm).
  • FT-IR : Identify C=O stretches (1720–1680 cm⁻¹) and ether C-O-C (1250–1150 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion peak (m/z ~246.26) and fragmentation patterns .

Q. How can purity be assessed before biological assays?

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30).
  • Melting Point : Compare with literature values (e.g., 103–105°C).
  • Elemental Analysis : Ensure C, H, O content matches theoretical values (e.g., C: 68.28%, H: 5.73%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in substituent positioning?

  • Protocol : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect data using Mo-Kα radiation (λ = 0.71073 Å).
  • Software : Refine structures with SHELXL (e.g., R-factor < 0.05). Analyze π-π stacking interactions (e.g., interplanar distances ~3.5 Å) .
  • Example : A related coumarin derivative showed triclinic crystal packing (space group P1) with intermolecular H-bonding at O2 and C11 .

Q. What strategies address contradictions in reaction yields or spectral data?

  • Root Cause Analysis : Check for side reactions (e.g., hydrolysis of the oxopropoxy group under acidic conditions).
  • Mitigation : Optimize solvent polarity (e.g., switch from acetone to DMF for moisture-sensitive steps).
  • Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (δ 6.8–7.6 ppm) .

Q. How can computational modeling predict bioactivity?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or topoisomerase II). Validate with MD simulations (GROMACS).
  • ADMET Prediction : Employ SwissADME to assess permeability (LogP ~2.8) and cytochrome P450 interactions .

Q. What advanced methods optimize regioselectivity in derivatization?

  • Ultrasound-Assisted Synthesis : Enhance reaction rates (e.g., 30 min vs. 24 hr under reflux) and reduce by-products.
  • Microwave Irradiation : Achieve >90% yield for nucleophilic substitutions at the 7-position .

Methodological Recommendations

  • For Biological Studies : Use MTT assays (IC₅₀ determination) and ROS scavenging tests (DPPH assay) to evaluate anticancer/antioxidant potential.
  • For Mechanistic Studies : Employ SPR (surface plasmon resonance) to quantify binding affinity to target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.